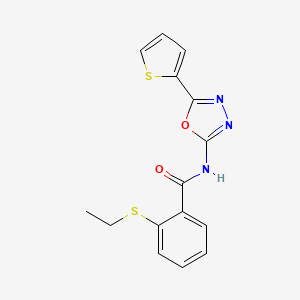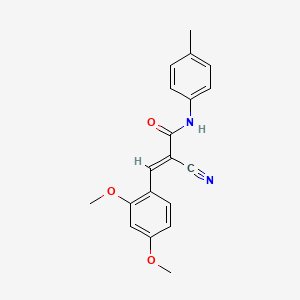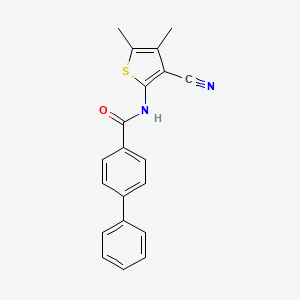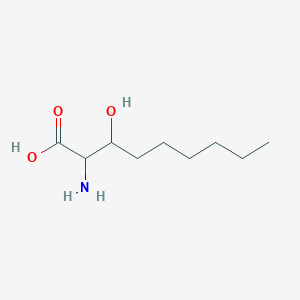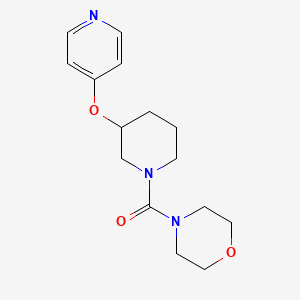
Morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPM is a small molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Morpholino Oligos in Gene Function Studies
Morpholino oligomers have been applied in inhibiting gene function across a variety of model organisms. This approach offers a relatively simple and rapid method to study gene function, highlighting the adaptability of morpholino technology in genetic research. The successes and limitations of using morpholinos for targeting both maternal and zygotic gene functions have been comprehensively reviewed, underscoring their value in developmental biology studies (Heasman, 2002).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine derivatives demonstrate a broad spectrum of pharmaceutical applications, with recent scientific advancements developing new methods for their synthesis. These compounds, including morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, are part of a class that shows potent pharmacophoric activities, further emphasizing their significance in drug development and therapeutic applications (Al-Ghorbani Mohammed et al., 2015).
Photocatalytic Degradation of Pollutants
The compound morpholine, part of the chemical structure of morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, has been involved in studies on the photocatalytic degradation of pollutants. These studies aim to understand the intermediate products and mechanisms underlying the photocatalytic pathways, offering insights into the environmental applications of morpholine derivatives (Pichat, 1997).
Neuroprotective Mechanisms in Cerebral Ischemia
Research on citicoline, a compound related to morpholine derivatives through its biological pathways, highlights the neuroprotective mechanisms it offers in the context of cerebral ischemia. These findings suggest potential therapeutic applications of morpholine derivatives in treating neurological conditions, demonstrating the versatility of this chemical class in addressing a range of health issues (Adibhatla & Hatcher, 2002).
Phosphorus-containing Polymers in Biomedicine
The application of morpholine derivatives in biomedical engineering is evident in the development of phosphorus-containing polymers. These materials are praised for their biocompatibility and potential in dentistry, regenerative medicine, and drug delivery, indicating the broad utility of morpholine frameworks in creating advanced biomedical solutions (Monge et al., 2011).
properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(17-8-10-20-11-9-17)18-7-1-2-14(12-18)21-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDRYKRQCRZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)



![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)


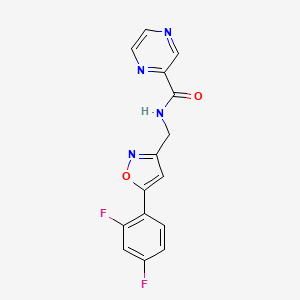
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)
